molecular formula C13H10N4O3 B2978726 5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide CAS No. 955677-73-3

5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Cat. No. B2978726
CAS RN: 955677-73-3
M. Wt: 270.248
InChI Key: MTTGOFBHBJUVFV-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are a type of heterocyclic compounds which contain two nitrogen atoms and one oxygen atom . They are known for their high biological activity and good stability . These derivatives have anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, or blood-pressure-lowering effects .


Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′ -diacylhydrazines . Then, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .


Molecular Structure Analysis

The IR spectrum of a similar compound, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration confirming the formation of 1,3,4-oxadiazole ring .


Chemical Reactions Analysis

The procedure for nitration of 5-methyl-3-phenyl-1,3,4-oxadiazol-2 (3H)-one could be optimized. Extension of nitration to para substituted oxadiazolinones resulted in di-substituted derivatives .

Scientific Research Applications

Chemistry and Pharmacology

  • Potent 5-HT(1B/1D) Antagonists : A study investigated analogues of this compound as potent and selective 5-HT(1B/1D) antagonists, highlighting their potential in modulating serotonin release and acetylcholine release in the brain, relevant in the treatment of neurological disorders (Liao et al., 2000).

Biological Activity

  • Antimicrobial Screening : Compounds including 5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl derivatives showed higher antimicrobial activity compared to reference drugs in preliminary screenings (Latthe & Badami, 2007).
  • Anticancer Properties : Studies have synthesized derivatives of this compound and evaluated them for anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Salahuddin et al., 2014); (Ravinaik et al., 2021).

Chemistry and Synthesis

  • Crystal Structure Analysis : The crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined, contributing to a deeper understanding of its chemical properties (Viterbo et al., 1980).
  • Insecticidal Activity : Some derivatives have shown significant insecticidal activities against specific pests, indicating their potential use in pest control (Qi et al., 2014).

Mechanism of Action

While the specific mechanism of action for “5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide” is not available, 1,3,4-oxadiazole derivatives have been shown to have various mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

properties

IUPAC Name

5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-7-10(17-20-8)11(18)14-13-16-15-12(19-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTGOFBHBJUVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

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